molecular formula C17H11ClF3N3O2 B277519 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

Numéro de catalogue B277519
Poids moléculaire: 381.7 g/mol
Clé InChI: ICOXPFRXQRCGIA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic compound with potential applications in scientific research. This compound is also known as AG-879 and has been studied for its ability to inhibit the activity of certain enzymes that play a role in cancer cell growth. In

Mécanisme D'action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide involves the inhibition of EGFR activity. EGFR is a receptor tyrosine kinase that plays a role in cell growth and proliferation. AG-879 binds to the ATP-binding site of EGFR, preventing the activation of downstream signaling pathways that promote cancer cell growth.
Biochemical and Physiological Effects
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide has been shown to have biochemical and physiological effects in cancer cells. In vitro studies have shown that AG-879 inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In vivo studies have shown that AG-879 inhibits tumor growth and metastasis in animal models of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments is its specificity for EGFR inhibition. AG-879 has been shown to selectively inhibit EGFR activity, without affecting other receptor tyrosine kinases. This specificity makes it a useful tool for studying the role of EGFR in cancer cell growth.
One limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide in lab experiments is its potential toxicity. AG-879 has been shown to have cytotoxic effects on normal cells at high concentrations, which may limit its use in certain experimental settings.

Orientations Futures

There are several future directions for research on N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the combination of AG-879 with other cancer therapies, such as chemotherapy or radiation therapy. Additionally, further studies are needed to determine the potential toxicity of AG-879 in vivo and to optimize its dosing and administration for clinical use.
Conclusion
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide is a synthetic compound with potential applications in scientific research. Its ability to selectively inhibit EGFR activity makes it a useful tool for studying the role of EGFR in cancer cell growth. Further research is needed to optimize its use in experimental settings and to determine its potential for clinical use.

Méthodes De Synthèse

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide involves several steps. The first step is the synthesis of 2-chloro-5-trifluoromethyl aniline, which is then reacted with 2-chloroacetyl chloride to form 2-chloro-N-(2-chloro-5-trifluoromethylphenyl)acetamide. This intermediate is then reacted with 2-aminobenzophenone to form N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide. The synthesis method has been optimized to produce high yields of the compound with minimal impurities.

Applications De Recherche Scientifique

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide has been studied for its potential applications in scientific research. One area of research is the inhibition of epidermal growth factor receptor (EGFR) activity, which plays a role in cancer cell growth. AG-879 has been shown to inhibit EGFR activity in vitro and in vivo, making it a potential candidate for cancer therapy.

Propriétés

Nom du produit

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

Formule moléculaire

C17H11ClF3N3O2

Poids moléculaire

381.7 g/mol

Nom IUPAC

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H11ClF3N3O2/c18-12-6-5-10(17(19,20)21)7-14(12)23-15(25)8-24-9-22-13-4-2-1-3-11(13)16(24)26/h1-7,9H,8H2,(H,23,25)

Clé InChI

ICOXPFRXQRCGIA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

SMILES canonique

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.